Quantified Bystander Killing Advantage of DBCO-PEG-Maytansinoid ADCs Over Disulfide-Linked Conjugates
ADCs constructed with peptide-cleavable, self-immolative linkers that release membrane-permeable maytansinoid metabolites induce a significantly higher degree of bystander killing compared to traditional disulfide-linked maytansinoid ADCs. While this class-level inference does not provide a direct head-to-head comparison for this specific compound, it establishes the design principle underlying its linker architecture. Peptide-cleavable immolative ADC (PCI-ADC) designs, which are functionally analogous to the amide-containing linker in the target compound, have been shown to be more efficacious than disulfide-linked maytansinoid ADCs in in vivo xenograft models of heterogeneous tumors [1].
| Evidence Dimension | In vivo anti-tumor efficacy in heterogeneous xenograft models |
|---|---|
| Target Compound Data | Not directly reported for this specific compound; inferred from analogous PCI-ADC designs. |
| Comparator Or Baseline | Maytansinoid ADCs with disulfide linkers |
| Quantified Difference | PCI-ADCs were 'more efficacious' in large (250 mm³) or heterogeneous xenograft models. |
| Conditions | In vivo mouse xenograft models with tumors of 250 mm³ or heterogeneous antigen expression. |
Why This Matters
Enhanced bystander killing improves the ADC's ability to eradicate tumors with heterogeneous antigen expression, a common clinical challenge, thereby expanding the addressable patient population for a given ADC.
- [1] Widdison, W. C., et al. (2017). Abstract 2186: Peptide-cleavable maytansinoid (ADCs) induce high bystander killing leading to improved anti-tumor activity in vivo. Cancer Research, 77(13_Supplement), 2186. View Source
